(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
Overview
Description
(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol is a heterocyclic compound that contains both pyrrole and pyrazine rings
Mechanism of Action
Target of Action
It is known that 5h-pyrrolo[2,3-b]pyrazine derivatives, which include this compound, have shown significant activity on kinase inhibition .
Mode of Action
As a kinase inhibitor, it likely interacts with kinases to inhibit their activity, which can result in changes to cellular signaling pathways .
Biochemical Pathways
Given its activity as a kinase inhibitor, it likely impacts pathways regulated by kinases .
Result of Action
As a kinase inhibitor, it could potentially alter cellular signaling, leading to changes in cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol typically involves the functionalization of pyrrolo[2,3-b]pyrazine derivativesThis can be achieved through various synthetic routes, including microwave irradiation and metal-catalyzed conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or chromium trioxide are commonly employed.
Reducing Agents: For reduction reactions, agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyrazine derivatives, while oxidation and reduction reactions can modify the hydroxymethyl group to form carboxyl or methyl derivatives .
Scientific Research Applications
(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other bioactive molecules
Materials Science: The compound’s unique structure makes it a candidate for the development of organic electronic materials.
Biological Studies: It is used in the study of enzyme inhibition and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-ylamine
- 2-bromo-5H-pyrrolo[2,3-b]pyrazine
Uniqueness
(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group, which allows for a wide range of chemical modifications and applications. Compared to similar compounds, it offers more versatility in synthetic chemistry and potential biological activities .
Properties
IUPAC Name |
(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c8-5-2-10-7-6(11-5)4(3-12)1-9-7/h1-2,12H,3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMZHWLBKAFZMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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